molecular formula C20H22F2N2O4S B6587776 2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide CAS No. 1235385-74-6

2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B6587776
CAS No.: 1235385-74-6
M. Wt: 424.5 g/mol
InChI Key: KSUDDEQUICKTJG-UHFFFAOYSA-N
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Description

2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound features a benzene ring substituted with two fluorine atoms at the 2 and 6 positions, a sulfonamide group, and a piperidine ring attached to a phenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a cyclization reaction.

    Attachment of the Phenoxyacetyl Group: The phenoxyacetyl group is introduced via an acylation reaction, typically using phenoxyacetic acid and a suitable acylating agent.

    Introduction of the Sulfonamide Group: The sulfonamide group is added through a sulfonation reaction, using reagents such as sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzene-1-sulfonamide: Lacks the piperidine and phenoxyacetyl groups, making it less complex.

    N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide: Similar structure but without the fluorine atoms.

Uniqueness

The presence of both fluorine atoms and the piperidine-phenoxyacetyl moiety in 2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide makes it unique. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

2,6-difluoro-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O4S/c21-17-7-4-8-18(22)20(17)29(26,27)23-13-15-9-11-24(12-10-15)19(25)14-28-16-5-2-1-3-6-16/h1-8,15,23H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUDDEQUICKTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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